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molecular formula C16H20N2O2 B8632716 {1-[(3-Phenyl-5-isoxazolyl)methyl]-4-piperidinyl}methanol

{1-[(3-Phenyl-5-isoxazolyl)methyl]-4-piperidinyl}methanol

Cat. No. B8632716
M. Wt: 272.34 g/mol
InChI Key: CMUGLQKXJVBHDG-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

Sodium triacetoxyborohydride (12.2 g) was added portionwise to a room temperature mixture of the compound prepared in Example 7 (5.00 g) and piperidin-4-ylmethanol (4.99 g) in dichloromethane (150 mL). The reaction mixture was stirred at room temperature overnight. The reaction mixture was diluted with dichloromethane and washed sequentially with a saturated aqueous sodium bicarbonate solution and brine. The organics were dried over anhydrous magnesium sulfate and concentrated to obtain the crude title compound (8.05 g), which was used without further purification having the following physical data.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.99 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[C:15]1([C:21]2[CH:25]=[C:24]([CH:26]=O)[O:23][N:22]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[NH:28]1[CH2:33][CH2:32][CH:31]([CH2:34][OH:35])[CH2:30][CH2:29]1>ClCCl>[C:15]1([C:21]2[CH:25]=[C:24]([CH2:26][N:28]3[CH2:33][CH2:32][CH:31]([CH2:34][OH:35])[CH2:30][CH2:29]3)[O:23][N:22]=2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=C1)C=O
Name
Quantity
4.99 g
Type
reactant
Smiles
N1CCC(CC1)CO
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed sequentially with a saturated aqueous sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=C1)CN1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.05 g
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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